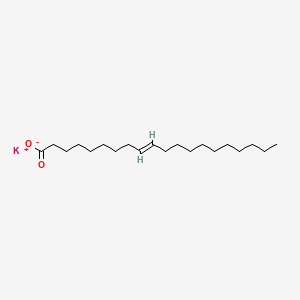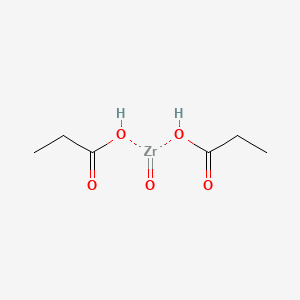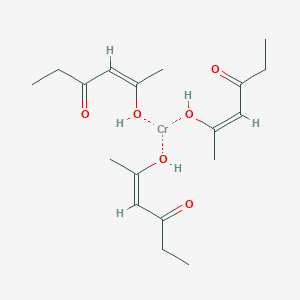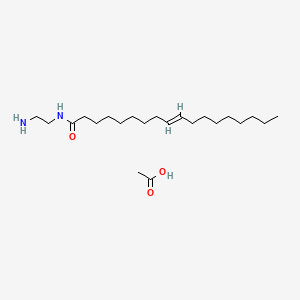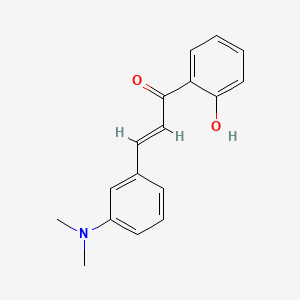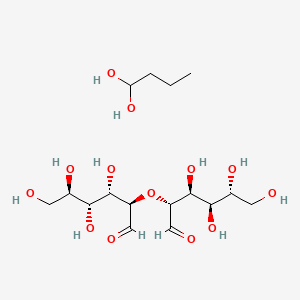
d-Glucose, ether with butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Glucose, ether with butanediol is a compound formed by the etherification of d-glucose with butanediol. This compound combines the properties of both d-glucose, a simple sugar, and butanediol, a type of diol. d-Glucose is a naturally occurring monosaccharide that plays a crucial role in the metabolism of living organisms, while butanediol is an organic compound used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with butanediol typically involves the reaction of d-glucose with butanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and butanediol.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process where d-glucose and butanediol are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or crystallization.
化学反応の分析
Types of Reactions
d-Glucose, ether with butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
科学的研究の応用
d-Glucose, ether with butanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a model compound for carbohydrate research.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of d-Glucose, ether with butanediol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes that typically process glucose and diols. The compound may exert its effects by altering cellular metabolism, influencing enzyme activity, and interacting with cellular receptors.
類似化合物との比較
Similar Compounds
d-Glucose, ether with glycerol: Another etherified glucose compound with similar properties but different applications.
d-Glucose, ether with ethylene glycol: Used in similar industrial applications but with distinct chemical properties.
Uniqueness
d-Glucose, ether with butanediol is unique due to its specific combination of glucose and butanediol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be suitable.
特性
CAS番号 |
100402-57-1 |
|---|---|
分子式 |
C16H32O13 |
分子量 |
432.42 g/mol |
IUPAC名 |
butane-1,1-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H10O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-2-3-4(5)6/h3-14,17-22H,1-2H2;4-6H,2-3H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChIキー |
GXCBIJJNYOYCKP-NWVPAHFOSA-N |
異性体SMILES |
CCCC(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
正規SMILES |
CCCC(O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


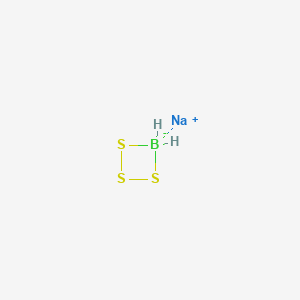
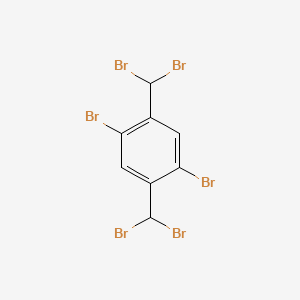

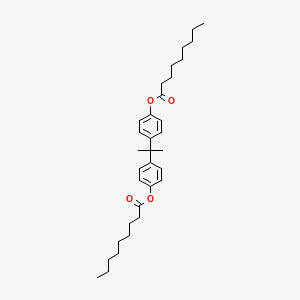
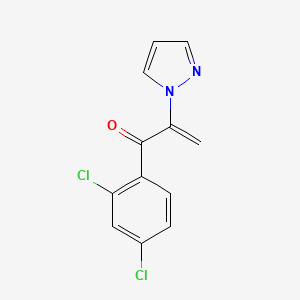

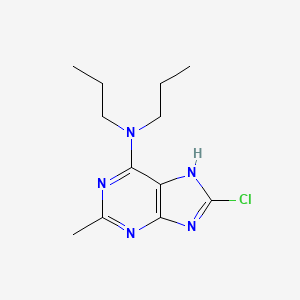
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
